molecular formula C22H15N5OS B11037729 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

カタログ番号: B11037729
分子量: 397.5 g/mol
InChIキー: JNHXXCGYLVVRGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a [1,2,4]triazolo[1,5-c]quinazoline core substituted at position 2 with a pyridin-3-yl group and at position 5 with a thioethanone moiety linked to a phenyl group.

特性

分子式

C22H15N5OS

分子量

397.5 g/mol

IUPAC名

1-phenyl-2-[(2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone

InChI

InChI=1S/C22H15N5OS/c28-19(15-7-2-1-3-8-15)14-29-22-24-18-11-5-4-10-17(18)21-25-20(26-27(21)22)16-9-6-12-23-13-16/h1-13H,14H2

InChIキー

JNHXXCGYLVVRGF-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5

製品の起源

United States

準備方法

合成経路と反応条件

1-フェニル-2-[(2-ピリジン-3-イル[1,2,4]トリアゾロ[1,5-c]キナゾリン-5-イル)チオ]エタノンの合成は、通常、複数のステップを伴います。 一般的な方法の1つは、4-クロロ-8-メチル[1,2,4]トリアゾロ[4,3-a]キノキサリン-1-アミンと異なるアミンおよびトリアゾール-2-チオールとの求核置換反応を含みます . 反応条件は、しばしば、高温でエタノールまたは他の適切な溶媒中で還流する必要があります .

工業的製造方法

この化合物の工業的製造方法は、文献ではあまりよく文書化されていません。 大規模有機合成の一般的な原理、例えば反応条件の最適化、連続フロー反応器の使用、結晶化やクロマトグラフィーなどの精製技術は、適用されるでしょう。

化学反応の分析

科学研究への応用

1-フェニル-2-[(2-ピリジン-3-イル[1,2,4]トリアゾロ[1,5-c]キナゾリン-5-イル)チオ]エタノンは、いくつかの科学研究に応用されています。

作用機序

1-フェニル-2-[(2-ピリジン-3-イル[1,2,4]トリアゾロ[1,5-c]キナゾリン-5-イル)チオ]エタノンの作用機序は、特定の分子標的および経路との相互作用を伴います。 特定の酵素や受容体を阻害することが示されており、その生物学的効果につながります。 例えば、癌細胞の増殖と生存に関与するc-MetおよびVEGFR-2キナーゼを阻害する可能性があります .

類似化合物との比較

MRS1220 (N-[9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide)

  • Core Structure : Shares the [1,2,4]triazolo[1,5-c]quinazoline scaffold.
  • Substituents: Position 2: 2-Furanyl (vs. pyridin-3-yl in the target compound). Position 5: Benzeneacetamide (vs. phenyl-thioethanone).
  • Biological Activity: Potent A3 adenosine receptor (A3AR) antagonist with demonstrated efficacy in preventing oligodendrocyte damage in ischemic conditions .
  • Key Differences: The pyridin-3-yl group in the target compound may enhance binding affinity to receptors preferring nitrogen-rich aromatic systems. The thioethanone moiety could improve metabolic stability compared to the amide group in MRS1220.

Pyrazolo-Triazolo-Pyrimidine CDK2 Inhibitors (e.g., Compound 9)

  • Core Structure : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
  • Substituents : Fluorophenyl and thioether groups.
  • Biological Activity : Inhibitors of cyclin-dependent kinase 2 (CDK2), critical in cell cycle regulation .
  • Both compounds utilize sulfur-containing linkages (thioether/thioethanone), which may modulate solubility and membrane permeability.

Triazolo[1,5-c]quinazoline Fluorophores (e.g., 5c–5f)

  • Core Structure : [1,2,4]Triazolo[1,5-c]quinazoline with biphenyl substituents.
  • Substituents: Bulky aromatic groups (e.g., carbazole, diphenylamino).
  • Application : Fluorescent materials with tunable photophysical properties .
  • Key Differences: The target compound’s pyridinyl and phenyl-thioethanone groups prioritize receptor binding over fluorescence. Substituent bulkiness in fluorophores contrasts with the target’s more compact structure, which is better suited for drug penetration.

Triazolo[4,3-c]pyrimidines (e.g., Compound 9 in )

  • Core Structure : [1,2,4]Triazolo[4,3-c]pyrimidine.
  • Substituents : p-Tolyl groups.
  • Physical Properties : Higher melting points and distinct NMR shifts compared to [1,5-c] isomers .
  • Key Differences :
    • The [1,5-c] fusion in the target compound may confer superior thermal stability and electronic properties for receptor binding.
    • Positional isomerism significantly impacts molecular geometry and intermolecular interactions.

Structural-Activity Relationship (SAR) Analysis

Feature Target Compound MRS1220 CDK2 Inhibitors Fluorophores
Core Heterocycle [1,5-c]Quinazoline [1,5-c]Quinazoline [1,5-c]Pyrimidine [1,5-c]Quinazoline
Position 2 Subst. Pyridin-3-yl 2-Furanyl N/A Biphenyl derivatives
Position 5 Subst. Phenyl-thioethanone Benzeneacetamide Thioether/fluorophenyl Carbazole/diphenylamino
Biological Target Potential adenosine receptor A3AR antagonist CDK2 inhibitor Fluorophores
Key Property Receptor affinity/stability Neuroprotection Cell cycle inhibition Photophysical tuning

Research Findings and Implications

Receptor Selectivity: The pyridin-3-yl group in the target compound may enhance selectivity for adenosine A1/A3 receptors over MRS1220’s furan-based A3AR specificity .

Metabolic Stability: The thioethanone group could reduce susceptibility to enzymatic degradation compared to amide-containing analogs like MRS1220 .

Isomer-Dependent Activity : The [1,5-c] isomer’s planar structure favors stacking interactions with receptor binding pockets, unlike [4,3-c] isomers .

生物活性

The compound 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone belongs to a class of bioactive molecules known for their diverse pharmacological activities. This article summarizes the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and relevant research findings.

This compound features a complex structure that combines elements of triazole and quinazoline, which are known for their interactions with various biological targets. The presence of the thio group enhances the compound's ability to form hydrogen bonds, potentially increasing its binding affinity to target proteins and nucleic acids.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone. These compounds have shown significant cytotoxicity against various cancer cell lines such as:

Cell Line IC50 (µM)
HepG2 (Liver Cancer)29.47
MCF-7 (Breast Cancer)39.41
HCT-116 (Colorectal)17.35
PC3 (Prostate Cancer)Moderate Activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency against specific cancer types .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In vitro studies demonstrated that derivatives of triazoloquinazolines exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds structurally related to 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone showed IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines .
  • Mechanistic Insights : The mechanism of action appears to involve intercalation into DNA and inhibition of topoisomerase II activity. This dual action may lead to increased apoptosis in cancer cells by disrupting DNA replication and repair processes .
  • Comparative Studies : When compared to other quinazoline derivatives, those containing a triazole moiety demonstrated enhanced binding affinity to DNA and greater cytotoxicity towards cancer cells . The structural modifications in these compounds significantly influenced their biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。